An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,5-Dibromothiophene-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,5-Dibromothiophene-3-carbaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dibromothiophene-3-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis. Its trifunctional nature—an electrophilic aldehyde and two versatile carbon-bromine bonds at positions amenable to cross-coupling—renders it an exceptionally valuable precursor for a diverse range of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory practice. We will explore its utility in constructing conjugated polymers for organic electronics and as a scaffold in medicinal chemistry, supported by detailed experimental protocols and mechanistic rationale.
Introduction
Thiophene-based compounds are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] 2,5-Dibromothiophene-3-carbaldehyde (also known as 2,5-Dibromo-3-formylthiophene) has emerged as a particularly strategic intermediate.[2] The aldehyde group serves as a handle for chain extension and functional group interconversion, while the two bromine atoms, positioned at the α-positions of the thiophene ring, exhibit differential reactivity, enabling selective and sequential functionalization. This unique structural arrangement allows for the precise construction of π-conjugated systems and complex molecular architectures, making it a molecule of significant interest in materials science and drug discovery.[3][4]
Core Physicochemical and Safety Data
A thorough understanding of a reagent's fundamental properties is a prerequisite for its safe and effective use in any experimental setting.
Physical and Chemical Properties
The key properties of 2,5-Dibromothiophene-3-carbaldehyde are summarized below. This data is essential for reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 1193-69-7 | [2][5] |
| Molecular Formula | C₅H₂Br₂OS | [2][5] |
| Molecular Weight | 269.94 g/mol | [2][5] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 75-79 °C | |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |
Safety and Handling
2,5-Dibromothiophene-3-carbaldehyde is classified as toxic if swallowed and causes serious eye irritation.[5] Proper handling is crucial to ensure laboratory safety.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[5]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
In case of eye contact, rinse cautiously with water for several minutes.[5]
-
If swallowed, seek immediate medical attention.[5]
-
Store locked up in a cool, dry, and dark place under an inert atmosphere.[6]
-
Synthesis and Characterization
The most reliable and common method for preparing 2,5-Dibromothiophene-3-carbaldehyde is the formylation of 2,5-dibromothiophene.
Primary Synthetic Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heterocyclic compounds.[9][10] In this case, 2,5-dibromothiophene is the substrate.
Mechanism Insight: The reaction proceeds via the in situ formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10] This electrophilic species is then attacked by the electron-rich thiophene ring at the C3 position, which is activated by the two electron-donating bromine atoms (via lone pair donation) and is sterically accessible. A subsequent hydrolysis step during aqueous workup yields the final aldehyde product.[9] This method is favored due to its high regioselectivity and generally good yields.[3][11]
Caption: Vilsmeier-Haack formylation of 2,5-dibromothiophene.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF. Causality Note: This addition is exothermic and slow addition is critical to control the temperature and prevent side reactions. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2,5-dibromothiophene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Causality Note: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde.
-
Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is a critical, self-validating step.
| Data Type | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~10.0-10.2 ppm (s, 1H, -CHO), δ ~7.5-7.7 ppm (s, 1H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~182 ppm (CHO), δ ~145 ppm (C-CHO), δ ~132 ppm (C-H), δ ~120 ppm (C-Br), δ ~115 ppm (C-Br) |
| IR (KBr, cm⁻¹) | ~1670-1690 (C=O stretch of aldehyde), ~2820, ~2720 (C-H Fermi doublets of aldehyde) |
| Mass Spec (EI) | m/z ~270 (M⁺), showing a characteristic isotopic pattern for two bromine atoms. |
(Note: Exact peak positions can vary slightly depending on the solvent and instrument used. Spectroscopic data can be found on databases like ChemicalBook).[12]
Chemical Reactivity and Synthetic Utility
The synthetic power of 2,5-Dibromothiophene-3-carbaldehyde stems from its three distinct reactive sites. This allows for a modular approach to building complex molecules.
Caption: Key reactive sites of 2,5-Dibromothiophene-3-carbaldehyde.
Reactions at the Aldehyde Group
The aldehyde functionality is a classic electrophilic site, readily participating in a variety of transformations.
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is a powerful tool for forming carbon-carbon double bonds, typically with high E-stereoselectivity.[13][14] It involves reacting the aldehyde with a stabilized phosphonate carbanion.[13] This is particularly useful for extending the π-conjugated system of the thiophene ring.[15]
Detailed Protocol: HWE Reaction
-
Reagent Preparation: In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Add a trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise at 0°C. Causality Note: The phosphonate is deprotonated by the strong base (NaH) to form the nucleophilic phosphonate carbanion (ylide). Hydrogen gas is evolved. Stir for 30 minutes at 0°C.
-
Aldehyde Addition: Dissolve 2,5-Dibromothiophene-3-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting α,β-unsaturated ester via column chromatography.
Reactions at the Carbon-Bromine Bonds: Cross-Coupling
The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. This is the most common strategy for incorporating this thiophene unit into larger polymeric or discrete molecular systems.[3]
Suzuki Cross-Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is one of the most versatile C-C bond-forming reactions.[16][17] The reactivity of the two bromine atoms can often be controlled. The C5-Br bond is generally more reactive than the C2-Br bond due to steric hindrance from the adjacent aldehyde group at C3. This allows for selective mono-functionalization at C5, followed by a subsequent coupling at C2 if desired.[18]
Caption: General workflow for a selective Suzuki cross-coupling reaction.
Detailed Protocol: Selective Suzuki Coupling at C5
-
Setup: To a Schlenk flask, add 2,5-Dibromothiophene-3-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq.).
-
Solvent & Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: The removal of oxygen is critical as O₂ can oxidatively deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir vigorously until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the 5-aryl-2-bromothiophene-3-carbaldehyde.
Applications in Research and Development
The synthetic versatility of 2,5-Dibromothiophene-3-carbaldehyde makes it a valuable precursor in several high-impact research areas.
-
Organic Electronics: As a thiophene-based monomer, it is extensively used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3] The ability to precisely functionalize the C2, C5, and C3 positions allows for fine-tuning of the electronic properties (e.g., HOMO/LUMO levels), solubility, and solid-state packing of the resulting polymers.[3][19]
-
Medicinal Chemistry: The thiophene nucleus is a known bioisostere of the benzene ring and is present in many approved drugs. This aldehyde serves as a starting material for constructing complex heterocyclic systems with potential biological activity.[4][11] It can be used to synthesize novel compounds for screening in anticancer, anti-inflammatory, and antimicrobial assays.[1][4]
Conclusion
2,5-Dibromothiophene-3-carbaldehyde is more than just a chemical reagent; it is a strategic platform for molecular design. Its well-defined reactivity at three distinct positions provides chemists with a reliable and modular tool for the synthesis of functional organic materials and complex bioactive molecules. A firm grasp of its synthesis, handling, and reaction profiles, particularly in olefination and palladium-catalyzed cross-coupling, empowers researchers to leverage its full synthetic potential. The protocols and mechanistic insights provided in this guide serve as a foundation for its effective application in the laboratory.
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